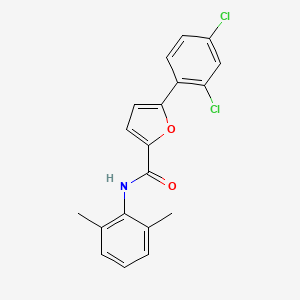
N-(sec-butyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-4-ethoxybenzamide, also known as SEB, is a chemical compound that has been studied for its potential use in scientific research. SEB is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-ethoxybenzamide involves binding to the pore region of the Kv1.3 channel and blocking ion conduction. This results in a decrease in T cell activation and proliferation, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its activity on the Kv1.3 channel, N-(sec-butyl)-4-ethoxybenzamide has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.5. This channel is expressed in cardiac tissue and plays a crucial role in cardiac conduction. By inhibiting Nav1.5 activity, N-(sec-butyl)-4-ethoxybenzamide may have potential use in the treatment of cardiac arrhythmias.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. Additionally, N-(sec-butyl)-4-ethoxybenzamide has been shown to be selective for Kv1.3 and Nav1.5 channels, which reduces the risk of off-target effects. However, N-(sec-butyl)-4-ethoxybenzamide has several limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(sec-butyl)-4-ethoxybenzamide has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Future Directions
There are several potential future directions for research involving N-(sec-butyl)-4-ethoxybenzamide. One area of interest is the development of N-(sec-butyl)-4-ethoxybenzamide analogs with improved solubility and selectivity. Additionally, further studies are needed to determine the efficacy of N-(sec-butyl)-4-ethoxybenzamide in vivo and its potential use as a therapeutic agent. Finally, N-(sec-butyl)-4-ethoxybenzamide may have potential use in the development of new treatments for autoimmune diseases and cardiac arrhythmias.
Synthesis Methods
The synthesis of N-(sec-butyl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoic acid with sec-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields N-(sec-butyl)-4-ethoxybenzamide as a white crystalline solid with a melting point of 130-132°C.
Scientific Research Applications
N-(sec-butyl)-4-ethoxybenzamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels. Specifically, N-(sec-butyl)-4-ethoxybenzamide has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv1.3. This channel is expressed on the surface of T cells and plays a crucial role in T cell activation and proliferation. By inhibiting Kv1.3 activity, N-(sec-butyl)-4-ethoxybenzamide has the potential to modulate the immune response and may be useful in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-butan-2-yl-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(3)14-13(15)11-6-8-12(9-7-11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBWNAKEBOUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)
![2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)